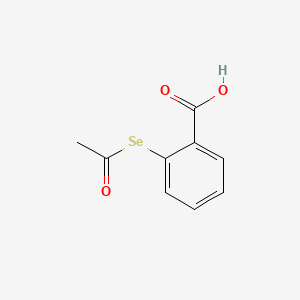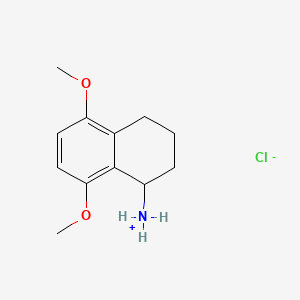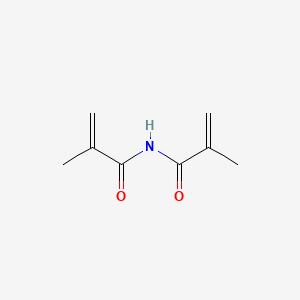
N-(2-Methyl-1-oxoallyl)methacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-1-oxoallyl)methacrylamide is an organic compound with the molecular formula C8H11NO2. It is a methacrylamide derivative characterized by the presence of a 2-methyl-1-oxoallyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-oxoallyl)methacrylamide typically involves the reaction of methacrylic acid with 2-methyl-1-oxoallylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1-oxoallyl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-Methyl-1-oxoallyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1-oxoallyl)methacrylamide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the presence of the methacrylamide and 2-methyl-1-oxoallyl groups .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-1-oxoallyl)acrylamide
- N-(2-Methyl-1-oxoallyl)propionamide
- N-(2-Methyl-1-oxoallyl)butyramide
Uniqueness
N-(2-Methyl-1-oxoallyl)methacrylamide is unique due to its specific combination of the methacrylamide and 2-methyl-1-oxoallyl groups, which confer distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in polymer chemistry, drug development, and material science .
Properties
CAS No. |
7370-82-3 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-N-(2-methylprop-2-enoyl)prop-2-enamide |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7(10)9-8(11)6(3)4/h1,3H2,2,4H3,(H,9,10,11) |
InChI Key |
ABGYXXMZWPKYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(=O)C(=C)C |
Related CAS |
25585-20-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


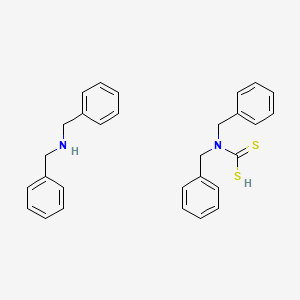
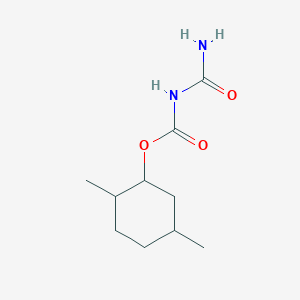

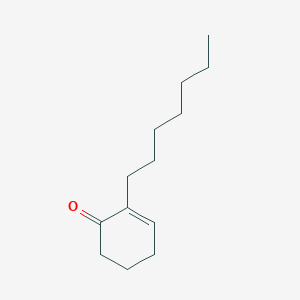
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)
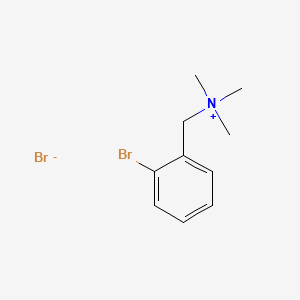
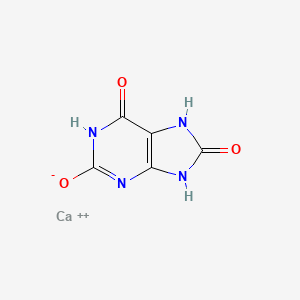

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
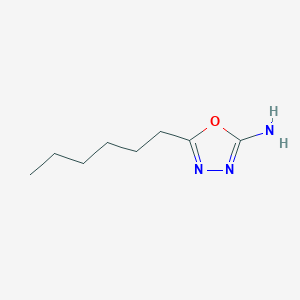
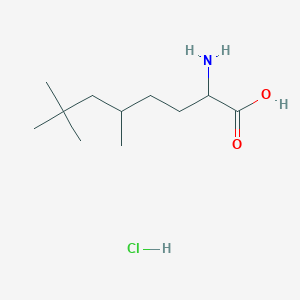
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
